4-Bromobenzo[b]thiophene-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . A recent paper discusses the design and synthesis of a series of benzo[b]thiophene-2-carboxamide derivatives . Another study used Thiophene-2-carbonitrile as an electrolyte additive to improve the performance of lithium-ion batteries .Scientific Research Applications
Organic Semiconductors
4-Bromobenzo[b]thiophene-2-carbonitrile: is a valuable precursor in the synthesis of organic semiconductors. Thiophene derivatives are known for their excellent charge-carrier properties, which are essential for the development of organic field-effect transistors (OFETs). The bromine atom in the compound provides a reactive site for further functionalization, allowing for the fine-tuning of electronic properties .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The incorporation of “4-Bromobenzo[b]thiophene-2-carbonitrile” into polymers or coatings can enhance the material’s resistance to chemical degradation, particularly in harsh environments like those found in oil and gas extraction .
OLED Materials
The synthesis of organic light-emitting diode (OLED) materials often involves thiophene-based molecules due to their luminescent properties. “4-Bromobenzo[b]thiophene-2-carbonitrile” can be used to create advanced OLED compounds that emit light more efficiently and have longer operational lifetimes .
Pharmacological Research
Thiophene derivatives exhibit a range of pharmacological properties. “4-Bromobenzo[b]thiophene-2-carbonitrile” may be used as a building block in the design of new drugs with potential anticancer, anti-inflammatory, or antimicrobial effects. Its structure allows for the creation of diverse bioactive molecules through various synthetic routes .
Advanced Material Science
In material science, “4-Bromobenzo[b]thiophene-2-carbonitrile” contributes to the development of advanced materials with unique properties. For example, it can be used in the fabrication of high-performance polymers with improved thermal stability and mechanical strength .
Synthesis of Heterocycles
The compound is instrumental in the synthesis of complex heterocycles. Through reactions like the Gewald or Paal–Knorr synthesis, “4-Bromobenzo[b]thiophene-2-carbonitrile” can be transformed into various thiophene derivatives that are crucial in medicinal chemistry and as intermediates in organic synthesis .
properties
IUPAC Name |
4-bromo-1-benzothiophene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAHLXFGKIUPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C#N)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzo[b]thiophene-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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